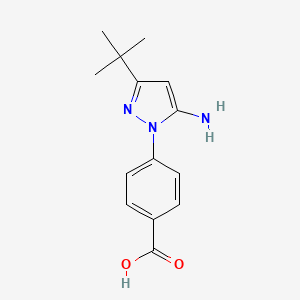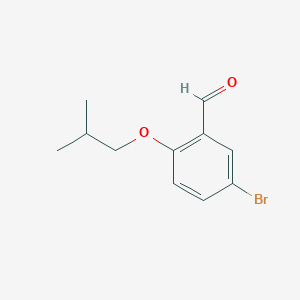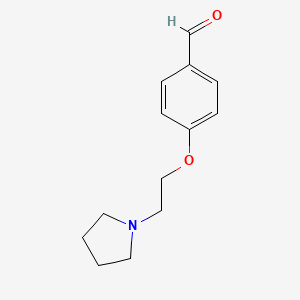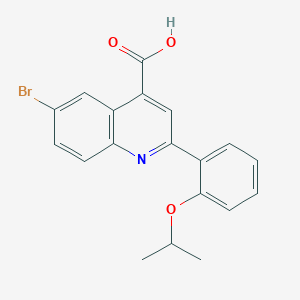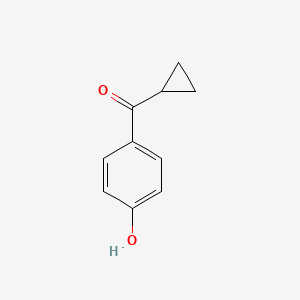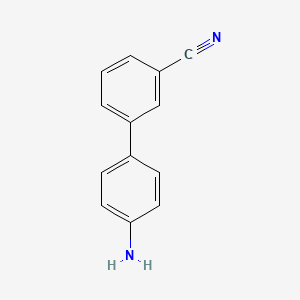
4-フェニルベンズアミド
概要
説明
4-Phenylbenzamide is a useful research compound. Its molecular formula is C13H11NO and its molecular weight is 197.23 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Phenylbenzamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Phenylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Phenylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
以下は、4-フェニルベンズアミドの科学研究における応用に関する包括的な分析であり、6つのユニークな応用に焦点を当てています。
抗真菌活性
4-フェニルベンズアミド誘導体は、抗真菌研究において有望な結果を示しています。 例えば、特定の化合物は、Rhizoctonia solaniなどの病原体に対して、確立された抗真菌剤と同等のEC50値を示しています .
抗菌活性
研究は、N-フェニルベンズアミドが強力な抗菌剤となり得ることを示しています。 研究には、in silico予測と、細菌耐性に関与する特定の酵素を標的としたドッキング研究が含まれています .
殺虫活性
一部のN-フェニルベンズアミド誘導体は、トリフルオロメチルピリミジン部分で合成されており、中等度から良好な殺虫活性を示しています .
作用機序
Target of Action
4-Phenylbenzamide, also known as 4-Biphenylcarboxamide, is a chemical compound with the molecular formula C13H11NO . The primary targets of 4-Phenylbenzamide are non-receptor tyrosine kinases, including Fgr, Lyn, and Hck . These kinases play a crucial role in cellular signaling pathways, regulating various cellular processes such as cell growth, differentiation, and immune responses .
Mode of Action
4-Phenylbenzamide interacts with its targets, the non-receptor tyrosine kinases, by inhibiting their activity . This inhibition disrupts the normal signaling pathways within the cell, leading to changes in cellular processes regulated by these kinases .
Biochemical Pathways
These pathways play a crucial role in various cellular processes, including cell growth and differentiation, immune responses, and potentially others .
Pharmacokinetics
Based on its chemical structure, it is predicted to have a small volume of distribution, indicating that the concentration of the drug in the plasma is more significant than in the tissue .
Result of Action
The inhibition of non-receptor tyrosine kinases by 4-Phenylbenzamide can lead to changes in cellular processes regulated by these kinases. This includes potential effects on cell growth and differentiation, immune responses, and other processes . .
特性
IUPAC Name |
4-phenylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQVCHRDAGWYMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10345196 | |
| Record name | 4-Phenylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10345196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3815-20-1 | |
| Record name | 4-Phenylbenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003815201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Phenylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10345196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Biphenyl-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-PHENYLBENZAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VDJ7W7WH7L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do 4-phenylbenzamide derivatives interact with the lysine-specific demethylase 1 (LSD1) enzyme, and what are the downstream effects of this interaction?
A1: Research suggests that certain 4-phenylbenzamide derivatives, specifically those containing a tranylcypromine (TCP) moiety, act as potent inhibitors of LSD1 []. These derivatives exhibit a structure-activity relationship where meta-substituted derivatives display higher potency than their para-substituted counterparts. The study highlights two meta-thienyl analogs, 4b and 5b, as particularly potent LSD1 inhibitors with IC50 values in the nanomolar range []. Inhibiting LSD1, a histone demethylase, leads to increased levels of histone methylation marks like H3K4me2 and H3K9me2, ultimately affecting gene expression and cellular processes such as cell growth and differentiation [].
Q2: What is the role of 4-phenylbenzamide derivatives in the context of PPARγ activation and colorectal carcinogenesis?
A2: Research indicates that curcumin, a natural polyphenol, may exert its chemopreventive effects against colorectal cancer through the activation of peroxisome proliferator-activated receptor gamma (PPARγ) []. While the study doesn't directly investigate 4-phenylbenzamide, it utilizes GW9662 (2-chloro-5-nitro-N-4-phenylbenzamide) as a PPARγ antagonist to confirm the involvement of this pathway []. The study demonstrates that curcumin treatment, similar to GW9662, increases PPARγ protein expression and inhibits the growth of colorectal cancer cells in vitro and in vivo []. This suggests that 4-phenylbenzamide derivatives, particularly those with structural similarities to GW9662, might hold potential for further investigation as modulators of PPARγ activity in the context of cancer research.
Q3: Can you describe the structural diversity observed in synthesized N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]arylamide derivatives and its impact on their solid-state structures?
A3: The study investigates six closely related N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]arylamide derivatives, highlighting the impact of substituent modifications on their solid-state structures []. These derivatives share a common core structure but differ in the substituents attached to the arylamide moiety. This structural diversity leads to variations in molecular packing, hydrogen bonding patterns, and even disorder in the crystal lattice []. For example, molecules in compounds (I), (II), and (III) exhibit disorder over two sets of atomic sites, while compounds (IV) and (V) display fully ordered structures []. This study emphasizes the significance of subtle structural changes on the solid-state properties of these compounds, which can ultimately influence their physicochemical characteristics and potential applications.
Q4: What are the potential applications of 4-phenylbenzamide derivatives based on the available research?
A4: Based on the provided research, 4-phenylbenzamide derivatives exhibit promising potential in various areas:
- Oncology: As potent LSD1 inhibitors, some 4-phenylbenzamide derivatives demonstrate anti-proliferative effects against cancer cell lines, suggesting potential as anticancer agents [].
- Inflammatory Diseases: The potential for modulating PPARγ activity with 4-phenylbenzamide derivatives, as suggested by the curcumin study, warrants further investigation for treating inflammatory diseases where PPARγ plays a crucial role [].
- Drug Design: Understanding the structural diversity and its impact on the solid-state properties of synthesized N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]arylamide derivatives can contribute significantly to the rational design of novel pharmaceuticals with improved physicochemical properties [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
